3-Bromo-1,5-dimethylpyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1,5-dimethylpyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1782858-86-9 . It has a molecular weight of 273.54 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrClN2O2S/c1-3-4 (12 (7,10)11)5 (6)8-9 (3)2/h1-2H3 . This indicates that the compound contains carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.54 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Oxidation Reactions and Catalysis
Compounds containing bromo, sulfonyl, and pyrazole groups have been explored for their oxidative properties and potential as catalysts in organic reactions. For instance, the oxidation of amines and sulfides using bromo-substituted pyrazoles has been studied, where these compounds facilitated the production of amine oxides and sulfoxides in high yields, demonstrating the utility of bromo and sulfonyl functionalities in oxidation reactions (Baumstark & Chrisope, 1981).
Cell Growth Assays
Tetrazolium compounds, structurally related to pyrazoles, have been utilized in cell growth assays in culture, indicating potential applications of similar compounds in biomedical research. These assays are critical for evaluating cell proliferation, cytotoxicity, and drug sensitivity, highlighting the relevance of pyrazole derivatives in bioassays (Cory et al., 1991).
Metallosupramolecular Chemistry
The self-assembly and structural determination of metallosupramolecular cages utilizing pyrazolyl ligands have been reported, where the coordination chemistry of these ligands with metals like palladium leads to the formation of complex structures. This application underscores the potential of bromo and sulfonyl-substituted pyrazoles in forming intricate molecular architectures useful in materials science and nanotechnology (Hartshorn & Steel, 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the transfer of the bromine atom to other molecules, which can lead to significant changes in their structure and function .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The compound’s molecular weight, density, melting point, and boiling point, which can influence its pharmacokinetic properties, are available .
Result of Action
Similar compounds have been found to have potent in vitro antipromastigote activity .
Action Environment
The compound is sensitive to moisture and is incompatible with oxidizing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of oxidizing substances .
properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGBJMHAKVEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
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